N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide
Description
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide: is a synthetic organic compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a piperidine ring substituted with a dimethylamino group and a prop-2-enyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h4,10H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPVTFBIQVYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, due to its structural similarity to naturally occurring piperidine alkaloids .
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as analgesics, antipsychotics, and anti-inflammatory agents .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its chemical reactivity and biological activity .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: A piperidine derivative with antiproliferative effects on cancer cells.
Uniqueness: N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
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